![molecular formula C21H22FN5O3 B6450416 2-{4-[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]piperazin-1-yl}-5-fluoro-6-phenyl-3,4-dihydropyrimidin-4-one CAS No. 2548984-06-9](/img/structure/B6450416.png)

2-{4-[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]piperazin-1-yl}-5-fluoro-6-phenyl-3,4-dihydropyrimidin-4-one

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

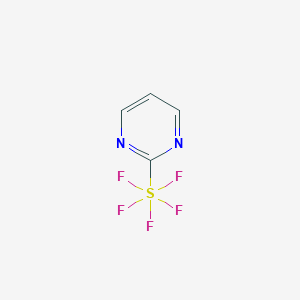

This compound is a complex organic molecule that contains several functional groups and rings, including a piperazine ring, a dimethyl oxazole ring, and a dihydropyrimidinone ring . It is related to a class of compounds known as bromodomain inhibitors . Bromodomains are protein domains that recognize acetylated lysine residues, and inhibitors of these domains have potential applications in treating cancer .

Synthesis Analysis

The synthesis of similar compounds has been achieved through multicomponent reactions . These reactions often involve the combination of several reactants in a single step, leading to the formation of a complex product. In the case of this compound, it’s likely that its synthesis involves the coupling of the piperazine ring, the dimethyl oxazole ring, and the dihydropyrimidinone ring in a series of steps .Molecular Structure Analysis

The molecular structure of this compound is characterized by several key features. The piperazine ring provides a basic nitrogen atom, the dimethyl oxazole ring introduces steric hindrance and electronic effects, and the dihydropyrimidinone ring contains a carbonyl group and a fluorine atom . These features could potentially influence the compound’s reactivity and biological activity.Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be influenced by its functional groups. For instance, the basic nitrogen atom in the piperazine ring could potentially participate in acid-base reactions . The carbonyl group in the dihydropyrimidinone ring could be involved in nucleophilic addition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For instance, the presence of the piperazine ring could potentially make the compound basic . The fluorine atom in the dihydropyrimidinone ring could influence the compound’s polarity and reactivity .科学研究应用

Antibacterial Activity

Imidazole derivatives have demonstrated antibacterial properties. Researchers have explored their potential against various bacterial strains, including Mycobacterium tuberculosis. For instance, 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo [2,1-b][1,3,4] thiadiazole derivatives exhibited potent anti-tubercular activity .

Antifungal Activity

Imidazole compounds are also effective against fungal infections. They inhibit fungal enzymes, such as cytochrome P450, essential for ergosterol biosynthesis. Ergosterol is a crucial component of fungal cell membranes. Thus, imidazoles like metronidazole and tinidazole find use in treating fungal diseases .

Antiviral Properties

Certain imidazole derivatives possess antiviral activity. For example, enviroxime , containing an imidazole ring, exhibits antiviral effects. These compounds interfere with viral replication and have been investigated against various viruses .

Anti-Inflammatory Effects

Imidazole-based drugs may modulate inflammatory responses. Their mechanisms involve interactions with receptors or enzymes involved in inflammation pathways. Further research is ongoing to explore their potential in managing inflammatory conditions .

Antitumor Potential

Imidazole derivatives have shown promise as antitumor agents. Researchers have synthesized compounds with imidazole moieties and evaluated their cytotoxic effects against cancer cells. These compounds may interfere with cell division and induce apoptosis .

Antidiabetic Activity

Some imidazole derivatives exhibit antidiabetic properties. They may affect glucose metabolism, insulin sensitivity, or pancreatic function. These compounds are being investigated for their potential in managing diabetes .

Other Applications

Beyond the mentioned fields, imidazole derivatives have been explored for their antioxidant, anti-allergic, antipyretic, and ulcerogenic activities. Additionally, they play a crucial role in the structures of natural products like histidine, purine, and histamine .

作用机制

While the exact mechanism of action of this compound is not specified in the search results, it’s related to bromodomain inhibitors, which function by binding to bromodomains and preventing them from recognizing acetylated lysine residues . This can disrupt the function of bromodomain-containing proteins, potentially leading to anti-cancer effects .

未来方向

Given the potential applications of bromodomain inhibitors in cancer treatment , future research could explore the biological activity of this compound in more detail. This could involve testing the compound in cellular and animal models of cancer, and potentially developing it into a drug candidate if it shows promising activity.

属性

IUPAC Name |

2-[4-[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]piperazin-1-yl]-5-fluoro-4-phenyl-1H-pyrimidin-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22FN5O3/c1-13-16(14(2)30-25-13)12-17(28)26-8-10-27(11-9-26)21-23-19(18(22)20(29)24-21)15-6-4-3-5-7-15/h3-7H,8-12H2,1-2H3,(H,23,24,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMORLICRTRRWPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)CC(=O)N2CCN(CC2)C3=NC(=C(C(=O)N3)F)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22FN5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]piperazin-1-yl]-5-fluoro-4-phenyl-1H-pyrimidin-6-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[5-(6-methoxypyridine-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-methyl-1H-1,3-benzodiazole](/img/structure/B6450339.png)

![5-(but-3-en-1-yl)-2-(3-methoxyphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B6450345.png)

![N,N-dimethyl-4-(5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)aniline](/img/structure/B6450363.png)

![1-{2-tert-butylimidazo[1,2-b]pyridazine-6-carbonyl}-4-(2-phenylethyl)piperazine](/img/structure/B6450369.png)

![9-methyl-6-(5-{5-[(propan-2-yloxy)methyl]furan-2-carbonyl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-9H-purine](/img/structure/B6450379.png)

![3-(4-fluoro-3-methylphenyl)-1-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)propan-1-one](/img/structure/B6450395.png)

![4-phenyl-1-(5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)butan-1-one](/img/structure/B6450399.png)

![5-fluoro-2-[4-(1-methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl)piperazin-1-yl]-6-phenyl-3,4-dihydropyrimidin-4-one](/img/structure/B6450402.png)

![6-cyclopropyl-5-fluoro-2-[4-(quinoxaline-2-carbonyl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one](/img/structure/B6450410.png)

![6-cyclopropyl-5-fluoro-2-[4-(quinoxaline-6-carbonyl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one](/img/structure/B6450417.png)

![5-fluoro-2-[4-(4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carbonyl)piperazin-1-yl]-6-phenyl-3,4-dihydropyrimidin-4-one](/img/structure/B6450425.png)

![2-(3,4-dimethoxybenzoyl)-5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B6450429.png)

![2-(2,5-dimethoxybenzoyl)-5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B6450441.png)